molecular formula C10H8BrFN2S B7635998 3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline

3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline

Cat. No. B7635998
M. Wt: 287.15 g/mol
InChI Key: NMZABRVEUHFXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has a unique molecular structure that makes it useful for a variety of purposes, including drug discovery and development. In

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline is not fully understood. However, studies have shown that it has the potential to interact with various biological targets, including enzymes and receptors, which could be useful for drug discovery and development.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline has a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes and receptors, which could be useful for treating various diseases. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful for preventing or treating oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline in lab experiments is that it has a unique molecular structure that can be easily modified to improve its properties. Additionally, it has been shown to have a range of biochemical and physiological effects, which makes it useful for studying various biological processes. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in drug discovery and development.

Future Directions

There are many potential future directions for the study of 3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline. One area of interest is its use as a scaffold for drug discovery and development. Researchers could explore the attachment of various functional groups to the compound to improve its efficacy as a drug candidate. Additionally, further studies could be conducted to better understand the mechanism of action and the potential applications of this compound in treating various diseases. Finally, researchers could explore the use of 3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline in combination with other compounds to improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of 3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline involves the reaction of 3-bromo-4-fluoroaniline with 1,3-thiazol-4-ylmethanol in the presence of a catalyst. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline has been studied for its potential applications in scientific research. One area of interest is its use as a scaffold for drug discovery and development. The unique molecular structure of this compound allows for the attachment of various functional groups, which can be used to modify its properties and improve its efficacy as a drug candidate.

properties

IUPAC Name

3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2S/c11-9-3-7(1-2-10(9)12)13-4-8-5-15-6-14-8/h1-3,5-6,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZABRVEUHFXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC2=CSC=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-fluoro-N-(1,3-thiazol-4-ylmethyl)aniline

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